Songoroside A

Übersicht

Beschreibung

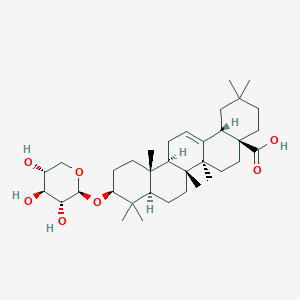

Songoroside A is a triterpene glycoside found in the roots of Scabiosa soongorica, a plant species. It is one of several glycosides, including songorosides C, G, and I, isolated from this plant. This compound is characterized as oleanolic acid D-xylopyranoside, highlighting its structure as a glycoside of oleanolic acid with a sugar chain attached to the hydroxy group at C3. This compound and others in the series are of interest due to their biosynthesis and chemical properties (Akimaliev et al., 1976).

Synthesis Analysis

The synthesis of this compound involves the attachment of a sugar chain to oleanolic acid. This process is part of the broader biosynthesis of triterpene glycosides in plants, where the sugar chain is attached by a 1 → 3 bond. This compound, being a simpler glycoside in this series, serves as a foundational structure for understanding the synthesis and modification of more complex glycosides within the plant (Akimaliev et al., 1976).

Molecular Structure Analysis

The molecular structure of this compound includes oleanolic acid as its aglycone part with a D-xylopyranoside sugar attached. This structure provides insights into the compound's biological activity and chemical behavior. The linear structure of the sugar chain and its attachment to oleanolic acid are crucial for its biological functions and chemical reactivity (Akimaliev et al., 1976).

Chemical Reactions and Properties

This compound's chemical properties are influenced by its triterpene and glycoside components. The oleanolic acid core offers a platform for various chemical reactions, particularly glycosylation, where sugars are attached to form glycosides. The specific structure of this compound, including its sugar moiety, affects its solubility, reactivity, and interaction with biological molecules (Akimaliev et al., 1976).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are pivotal for its isolation and characterization. These properties are determined by the compound's molecular structure, particularly the hydrophilic and hydrophobic balance provided by the glycoside and triterpene parts, respectively (Akimaliev et al., 1976).

Chemical Properties Analysis

The chemical behavior of this compound, including its reactivity and interaction with other molecules, is significantly influenced by its functional groups. The presence of the oleanolic acid backbone and the sugar moiety imparts specific chemical properties, such as acidity, reactivity towards glycosylation, and the potential for further chemical modification (Akimaliev et al., 1976).

Wissenschaftliche Forschungsanwendungen

Songoroside A, identified as oleanolic acid D-xylopyranoside, is one of the triterpene glycosides found in the roots of Scabiosa soongorica Schrenk. It's part of a group of glycosides, including Songorosides C, G, I, M, and O, which have been isolated and characterized for their structural properties. These glycosides are notable for their linear sugar chain attached to the hydroxy group at C3 of oleanolic acid (Akimaliev et al., 1976).

This compound was also isolated from the fruits of Acanthopanax senticosus. This is the first time this compound was reported to be isolated from the Acanthopanax species, indicating its broader presence in different plant species (Lee et al., 2013).

Another study discusses partial syntheses of various glycosides of oleanolic acid, including this compound. This research highlights the chemical processes involved in creating and modifying such compounds (Akimaliev et al., 1979).

Additionally, this compound, along with other glycosides, was studied in a clinical context. These glycosides were isolated from Scabiosa soongorica and their low polarity compounds were characterized, providing insights into their potential medicinal applications (Akimailiev et al., 1988).

Wirkmechanismus

Target of Action

Songoroside A is a triterpene glycoside, specifically an oleanolic acid D-xylopyranoside

Biochemical Pathways

This compound is a derivative of oleanolic acid, and its biosynthesis involves the attachment of a sugar chain to the hydroxy group at C3 of oleanolic acid . The sugar chain in this compound is a D-xylopyranoside . Songoroside C and G, which are di- and tetraosides of oleanolic acid respectively, can be considered as biochemical precursors of this compound .

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLWUYJLOIAQFC-SMRQUVCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Songoroside A and where has it been found?

A1: this compound is a triterpene glycoside first isolated from Scabiosa soongorica []. It has also been identified in the fruits of Acanthopanax senticosus, marking the first time this compound has been found in an Acanthopanax species [].

Q2: What is the structure of this compound?

A2: While the provided abstracts don't offer a detailed structural formula or molecular weight for this compound, they do mention that its structure was elucidated using spectroscopic analyses [, , , , , ]. These analyses likely include techniques like NMR and mass spectrometry, which are commonly employed for determining the structures of complex natural products.

Q3: Are there other Songorosides?

A3: Yes, research indicates the existence of other Songorosides, such as Songorosides B, C, G, I, M, and O [, , , ]. These compounds were also isolated from Scabiosa soongorica and are likely structurally related to this compound, though their specific structural differences are not detailed in the provided abstracts.

Q4: What analytical techniques were employed to isolate and identify this compound in Acanthopanax senticosus?

A4: The researchers utilized repeated chromatography and prep-HPLC for the isolation of this compound from the fruits of Acanthopanax senticosus []. The identification was achieved through spectroscopic analysis, which likely encompassed techniques like NMR and mass spectrometry [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Butylamino)propoxy]-benzoic Acid](/img/no-structure.png)